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Compound of Interest

Compound Name: STR-V-53

Cat. No.: B12371438 Get Quote

Disclaimer: The following information is for research purposes only. "STR-V-53" is not a

recognized investigational drug in the scientific literature. Based on the context of p53-based

cancer therapy, this document details the application of SGT-53, a well-documented

investigational nanomedicine that delivers the wild-type TP53 gene to tumors. It is presumed

that "STR-V-53" was a typographical error.

Introduction to SGT-53
SGT-53 is an investigational gene therapy agent designed for the systemic delivery of the wild-

type tumor suppressor gene, TP53, to cancer cells. It consists of a cationic liposome

encapsulating a plasmid DNA encoding for normal human wild-type p53. The surface of the

liposome is decorated with a single-chain antibody fragment (scFv) that targets the human

transferrin receptor (TfR), which is often overexpressed on the surface of various cancer cells.

This targeted delivery system is designed to increase the concentration of the therapeutic

agent at the tumor site, thereby restoring p53 function, which can lead to apoptosis, cell cycle

arrest, and enhanced anti-tumor immunity.[1][2] Preclinical studies in various animal models

have demonstrated the anti-tumor activity of SGT-53, both as a monotherapy and in

combination with chemotherapy and immunotherapy.[1][3][4]

Mechanism of Action
The tumor suppressor protein p53 plays a critical role in maintaining genomic stability. In

response to cellular stress, such as DNA damage or oncogene activation, p53 can induce cell

cycle arrest to allow for DNA repair, or it can trigger apoptosis (programmed cell death) if the
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damage is irreparable. Many cancers harbor mutations in the TP53 gene, leading to a loss of

its tumor-suppressive functions.

SGT-53 is designed to restore this critical function in cancer cells. Upon intravenous

administration, the SGT-53 nanocomplex circulates in the bloodstream and preferentially

accumulates in tumors due to the enhanced permeability and retention (EPR) effect and active

targeting of the transferrin receptor. After binding to the TfR, the nanocomplex is internalized by

cancer cells via endocytosis. Once inside the cell, the plasmid DNA is released into the

cytoplasm and translocates to the nucleus, where the wild-type TP53 gene is transcribed and

translated, leading to the production of functional p53 protein. The restored p53 activity can

then induce apoptosis and inhibit tumor growth.[1] Furthermore, SGT-53 has been shown to

increase the immunogenicity of tumor cells, enhancing both innate and adaptive immune

responses against the cancer.[3][4]
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Figure 1: Mechanism of Action of SGT-53.

Data Presentation
Table 1: Summary of SGT-53 Efficacy in Syngeneic
Mouse Tumor Models
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Tumor Model Animal Strain Treatment Key Findings Reference

4T1 Breast

Cancer
BALB/c mice

SGT-53 (30 µg

DNA/mouse, i.v.)

Increased

surface

expression of

CRT, FAS, PD-

L1, CD80, CD86,

ICAM1, and

MHC class I on

tumor cells.

[3]

4T1 Breast

Cancer
BALB/c mice

SGT-53 + anti-

PD1 antibody

Significantly

enhanced

inhibition of

tumor growth

compared to

either agent

alone.

[3]

LL2 Non-small

Cell Lung

Carcinoma

C57BL/6 mice
SGT-53 + anti-

PD1 antibody

Sensitized

refractory tumors

to anti-PD1

antibody, leading

to enhanced

tumor growth

inhibition.

[3]

GL261

Glioblastoma
C57BL/6 mice

SGT-53 + anti-

PD1 antibody

Overcame tumor

resistance to the

checkpoint

inhibitor,

resulting in

improved anti-

tumor activity.

[3]
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4T1 Breast

Cancer
BALB/c mice SGT-53

Substantially

reduced

metastatic tumor

nodules in the

lungs.

[5]

4T1 Breast

Cancer
BALB/c mice

SGT-53 + anti-

PD1 antibody

Lung nodules

were essentially

not detected.

[5]

Table 2: Immunohistochemical and Apoptosis Analysis
in 4T1 Tumors

Treatment
Group

% Caspase-3
Positive Cells
(mean ± SEM)

% TUNEL
Positive Cells
(mean ± SEM)

% Ki-67
Positive Cells
(mean ± SEM)

Reference

Untreated ~5 ~4 ~75 [3]

anti-PD1 ~6 ~5 ~73 [3]

SGT-53 ~18 ~15 ~45 [3]

SGT-53 + anti-

PD1
~20 ~17 ~43 [3]

Experimental Protocols
Protocol 1: General In Vivo Efficacy Study of SGT-53 in a
Syngeneic Mouse Model
This protocol describes a general workflow for evaluating the anti-tumor efficacy of SGT-53 in a

subcutaneous syngeneic tumor model.
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Experiment Setup

Treatment Phase

Endpoint Analysis

1. Cell Culture
(e.g., 4T1, LL2, GL261)

2. Tumor Implantation
(Subcutaneous injection of tumor cells into syngeneic mice)

3. Tumor Growth Monitoring
(Calipers measurement until tumors reach palpable size)

4. Randomization
(Group animals into treatment cohorts)

5. SGT-53 Administration
(Intravenous injection, e.g., 30 µg DNA/mouse)

6. Combination Therapy (optional)
(e.g., anti-PD1 antibody co-administration)

7. Continued Monitoring
(Tumor volume and body weight measurements)

8. Tumor Excision
(At study endpoint)

9. Immunohistochemistry
(p53, Ki-67, Caspase-3, etc.)

10. Flow Cytometry
(Analysis of tumor-infiltrating immune cells)

11. Data Analysis
(Tumor growth curves, statistical analysis)
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Figure 2: General experimental workflow for SGT-53 in vivo studies.
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Materials:

Syngeneic tumor cell line (e.g., 4T1 for BALB/c mice, LL2 or GL261 for C57BL/6 mice)

Appropriate cell culture medium and supplements

6-8 week old female syngeneic mice

SGT-53 nanocomplex

Vehicle control (e.g., 5% dextrose)

Calipers for tumor measurement

Sterile syringes and needles

Anesthesia and euthanasia reagents

Procedure:

Tumor Cell Implantation:

Culture tumor cells to ~80% confluency.

Harvest and resuspend cells in sterile PBS or appropriate medium at a concentration of 1

x 10^6 to 5 x 10^6 cells per 100 µL.

Subcutaneously inject the cell suspension into the flank of each mouse.

Tumor Growth Monitoring:

Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated

using the formula: (Length x Width^2) / 2.

Treatment Initiation:

When tumors reach an average volume of 50-100 mm³, randomize the mice into treatment

groups (e.g., Vehicle control, SGT-53, Combination therapy).
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SGT-53 Administration:

Administer SGT-53 via intravenous (tail vein) injection. A typical dose is 30 µg of plasmid

DNA per mouse.[3]

The treatment schedule can vary, for example, twice weekly for 3 weeks.

Endpoint Analysis:

Continue to monitor tumor volume and body weight throughout the study.

At the end of the study (e.g., when tumors in the control group reach a predetermined

size), euthanize the mice and excise the tumors.

Tumors can be weighed and processed for further analysis (e.g., immunohistochemistry,

flow cytometry).

Protocol 2: Immunohistochemical Staining for p53 in
Mouse Tumors
Materials:

Formalin-fixed, paraffin-embedded tumor sections (4-5 µm)

Xylene and graded ethanol series for deparaffinization and rehydration

Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

Primary antibody against p53 (e.g., Clone DO-7)

Secondary antibody conjugated to HRP

DAB substrate kit

Hematoxylin for counterstaining

Mounting medium
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Procedure:

Deparaffinization and Rehydration:

Immerse slides in xylene (2 x 5 minutes).

Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 3 minutes each).

Rinse with distilled water.

Antigen Retrieval:

Perform heat-induced epitope retrieval by immersing slides in antigen retrieval solution

and heating (e.g., in a microwave or water bath).

Allow slides to cool to room temperature.

Staining:

Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.

Block non-specific binding with a blocking serum for 30 minutes.

Incubate with the primary p53 antibody at an optimized dilution for 1 hour at room

temperature or overnight at 4°C.

Incubate with the HRP-conjugated secondary antibody for 30-60 minutes.

Develop the signal with DAB substrate.

Counterstaining and Mounting:

Counterstain with hematoxylin.

Dehydrate through a graded ethanol series and clear in xylene.

Mount with a permanent mounting medium.
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Protocol 3: Flow Cytometry Analysis of Tumor-
Infiltrating Immune Cells
Materials:

Freshly excised tumors

RPMI medium

Collagenase and DNase I for tissue digestion

70 µm cell strainers

FACS buffer (PBS with 2% FBS)

Fc block (e.g., anti-CD16/32)

Fluorochrome-conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4,

CD8, CD11b, F4/80, etc.)

Fixable viability dye

Flow cytometer

Procedure:

Single-Cell Suspension Preparation:

Mince the tumor tissue into small pieces.

Digest the tissue in a solution containing collagenase and DNase I at 37°C for 30-60

minutes with agitation.

Neutralize the enzymes with RPMI containing 10% FBS.

Pass the cell suspension through a 70 µm cell strainer.

Lyse red blood cells if necessary.
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Wash and resuspend the cells in FACS buffer.

Staining:

Stain with a fixable viability dye to exclude dead cells.

Block Fc receptors with an anti-CD16/32 antibody.

Incubate with a cocktail of fluorochrome-conjugated surface antibodies for 30 minutes on

ice.

Wash the cells with FACS buffer.

If performing intracellular staining, fix and permeabilize the cells according to the

manufacturer's protocol, followed by incubation with intracellular antibodies.

Data Acquisition and Analysis:

Acquire the samples on a flow cytometer.

Analyze the data using appropriate software to quantify different immune cell populations

within the tumor microenvironment.
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Figure 3: Simplified p53 Signaling Pathway.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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